molecular formula C11H11NO2S2 B1411975 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester CAS No. 1594909-38-2

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1411975
CAS No.: 1594909-38-2
M. Wt: 253.3 g/mol
InChI Key: OZCNSEBJGZAPCI-UHFFFAOYSA-N
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Description

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a thiophen-2-yl moiety at position 2, and an ethyl ester at position 4.

Properties

IUPAC Name

ethyl 5-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)16-10(12-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCNSEBJGZAPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step Procedure:

  • Preparation of the diazo precursor:
    Ethyl diazoacetoacetate is synthesized through diazotization of suitable acetoacetate derivatives, which serve as the starting material for heterocycle formation.

  • Cyclization with Lawesson’s reagent:
    As detailed in recent literature, Lawesson’s reagent (a thiation reagent) is used to convert the diazo precursor into the thiadiazole derivative.

    • Reaction Conditions:
      • Solvent: Toluene
      • Temperature: 100°C
      • Atmosphere: Inert (Nitrogen)
      • Duration: 8 hours
    • Reaction Process:
      Lawesson’s reagent (approximately 127.45 g for 10 mmol) is added to a solution of ethyl diazoacetoacetate (41 g, 262.59 mmol) in toluene. The mixture is stirred at 100°C under nitrogen for 8 hours.
    • Workup:
      The mixture is poured into water, extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography to yield the target compound with an yield of approximately 84% and high purity.

Data Table:

Parameter Details
Reagents Ethyl diazoacetoacetate, Lawesson’s reagent
Solvent Toluene
Temperature 100°C
Reaction Time 8 hours
Yield ~84%
Purification Column chromatography on silica gel

Microwave-Assisted Synthesis of Thiazole Derivatives

Method Overview:
Microwave irradiation accelerates heterocycle formation, offering higher yields and shorter reaction times.

Procedure:

  • Starting Materials:

    • Ethyl 2-[2-substituted-4-(thiophen-2-yl)thiazol-5-yl] acetates synthesized via bromination of ethyl 3-(2-thienoyl) propionate, followed by substitution reactions.
  • Reaction Steps:

    • Bromination of ethyl 3-(2-thienoyl) propionate with bromine in chloroform, followed by washing and distillation, yields a brominated ester.
    • The brominated ester reacts with substituted phenylthioureas under microwave irradiation, facilitating cyclization to form the thiazole ring.
  • Reaction Conditions:

    • Microwave power: Typically 300 W
    • Temperature: 120°C
    • Time: 10-15 minutes
  • Outcome:

    • The process yields the desired thiazole derivatives with good yields (~70-85%) and high purity.

Data Table:

Parameter Details
Reagents Ethyl 2-bromo-4-(thiophen-2-yl)thiazol-5-yl acetate, substituted phenylthioureas
Microwave Power 300 W
Temperature 120°C
Reaction Time 10-15 min
Yield 70-85%
Purification Recrystallization or chromatography

Multi-step Synthesis via Thiazole Ring Construction from Precursors

Method Overview:
This traditional route involves constructing the thiazole ring via cyclization of α-haloketones with thiourea derivatives, followed by esterification.

Procedure:

  • Step 1:
    Synthesis of α-haloketones from appropriate ketones via halogenation (e.g., using bromine or iodine).

  • Step 2:
    Cyclization with thiourea derivatives under reflux conditions in ethanol, forming the thiazole ring.

  • Step 3:
    Esterification of the carboxylic acid group to obtain the ethyl ester, often using ethanol and catalytic sulfuric acid.

  • Reaction Conditions:

    • Reflux in ethanol for 4-6 hours
    • Use of acid catalysts for esterification
  • Outcome:

    • Moderate to good yields (~60-75%) of the target ester.

Data Table:

Parameter Details
Reagents α-Haloketones, thiourea, ethanol
Conditions Reflux, acid catalysis for esterification
Duration 4-6 hours
Yield 60-75%
Purification Recrystallization

Summary of Key Preparation Data

Method Reagents Conditions Yield Purity Remarks
Diazo-based cyclization Ethyl diazoacetoacetate, Lawesson’s reagent Toluene, 100°C, 8h ~84% High Efficient for large-scale synthesis
Microwave-assisted Brominated intermediates, phenylthioureas Microwave, 120°C, 10-15 min 70-85% High Rapid and environmentally friendly
Traditional cyclization Haloketones, thiourea Reflux, ethanol 60-75% Moderate Well-established but longer

Final Remarks

The synthesis of 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester can be achieved through various methods, with recent advances favoring microwave-assisted techniques for efficiency and environmental considerations. The choice of method depends on the scale, available equipment, and desired purity.

Note: All procedures should be conducted following appropriate safety protocols, and reaction conditions optimized based on laboratory capabilities and scale.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has demonstrated that compounds containing thiophene and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester have been studied for their ability to inhibit cancer cell proliferation. A study found that modifications to the thiazole ring enhanced the compound's effectiveness against various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Properties :
The compound has shown potential as an anti-inflammatory agent. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity :
The presence of both sulfur-containing rings has been linked to antimicrobial activities against a range of pathogens. Research indicates that this compound exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections.

Material Science

Organic Semiconductors :
The unique electronic properties of thiophene and thiazole derivatives make them suitable for applications in organic electronics. This compound is being explored as a material for organic light-emitting diodes (OLEDs) due to its ability to form stable thin films with good charge transport properties.

Photovoltaic Applications :
Research has also focused on utilizing this compound in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy positions it as a promising candidate for enhancing the performance of solar cells.

Biological Studies

Enzyme Interaction Studies :
Studies have shown that the compound can interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction is largely attributed to the sulfur atoms present in its structure, which can form strong bonds with metal ions in enzyme active sites, influencing their catalytic activity.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer, Anti-inflammatory, AntimicrobialSignificant inhibition of cancer cell proliferation; anti-inflammatory effects observed; bactericidal activity against various pathogens.
Material ScienceOrganic semiconductors, PhotovoltaicsSuitable for OLEDs; enhances efficiency in organic photovoltaic devices.
Biological StudiesEnzyme interaction studiesModulates enzyme activity through interactions with metal ions.

Case Studies

  • Anticancer Activity Study : A recent study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives based on this compound. The results indicated that certain modifications led to a 50% reduction in cell viability in breast cancer cell lines compared to controls.
  • Material Science Research : In a study featured in Advanced Materials, researchers synthesized thin films from this compound for use in OLEDs, reporting enhanced brightness and efficiency compared to traditional materials.
  • Antimicrobial Efficacy Study : A publication in Microbial Drug Resistance detailed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The sulfur atoms in the rings can form strong interactions with metal ions in enzyme active sites, influencing the enzyme’s catalytic activity .

Comparison with Similar Compounds

Substituent Effects on the Thiazole Core

The thiazole ring serves as a versatile scaffold for bioactive molecules. Key structural variations among analogs include:

Compound Name Substituents (Thiazole Positions) Key Properties/Activities Reference
5-Methyl-2-phenylthiazole-4-carboxylic acid ethyl ester 2-Ph, 5-Me, 4-COOEt Anti-inflammatory (rat paw edema model)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 2-(4-CF₃-Ph), 5-Me, 4-COOEt Enhanced lipophilicity (CF₃ group)
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 2-(3-CN-4-OH-Ph), 4-Me, 5-COOEt Hydrogen bonding potential (CN, OH)
5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester 2-Me, 5-NH₂, 4-COOEt Increased solubility (NH₂ group)
  • Thiophen-2-yl vs. Phenyl Substituents: Replacing the phenyl group (e.g., in ) with thiophen-2-yl introduces a sulfur atom into the aromatic system.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances lipophilicity and metabolic stability but may reduce solubility. In contrast, the target compound’s thiophene moiety balances lipophilicity and electronic effects.
  • Functional Group Diversity: Amino () and cyano/hydroxyl () groups introduce hydrogen-bonding capabilities, which are absent in the target compound. This may limit the target’s receptor-binding versatility but improve its passive membrane diffusion.

Physicochemical and Structural Properties

  • Crystallography and Isomerism : Brominated analogs (e.g., ) exhibit constitutional isomerism due to halogen placement, highlighting the importance of substituent positioning. The target compound’s thiophene ring likely adopts a planar conformation, similar to X-ray structures in , which could influence packing in solid-state formulations.

Biological Activity

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester (CAS No: 1594909-38-2) is a heterocyclic compound characterized by the presence of both thiophene and thiazole rings. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

  • Molecular Formula : C11_{11}H11_{11}NO2_2S2_2
  • Molecular Weight : 253.3 g/mol
  • Structure : The compound features a thiophene ring fused with a thiazole moiety, which is known for its reactivity and ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives possess structure-dependent antimicrobial activity against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for different derivatives .

CompoundTarget PathogenMIC (µg/mL)
Compound AS. aureus TCH 151632
Compound BC. difficile AR-106764
5-Methyl DerivativeS. aureus TCH 151664

Anticancer Activity

This compound has shown promising anticancer activity in vitro. In a study involving A549 human pulmonary cancer cell cultures, various derivatives were tested for their ability to reduce cell viability. The results indicated that modifications to the compound significantly influenced its anticancer efficacy.

CompoundViability (%)p-value
Control100% (untreated)-
Compound A63.4%<0.05
Compound B (3,5-dichloro substitution)21.2%<0.001

These findings suggest that the introduction of specific substituents can enhance the anticancer potential of thiazole derivatives .

Anti-inflammatory Activity

Thiazole compounds have also been recognized for their anti-inflammatory properties. In a study involving diabetic models, thiazole derivatives were found to attenuate hyperglycemia and insulin resistance through antioxidant mechanisms. The administration of these compounds resulted in significant reductions in pro-inflammatory cytokines and oxidative stress markers .

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets in biological systems. The sulfur atoms in the thiophene and thiazole rings facilitate strong interactions with metal ions in enzyme active sites, modulating their catalytic activities. This interaction may lead to the inhibition of critical pathways involved in microbial growth and cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various thiazole derivatives highlighted the superior antibacterial effects of those containing sulfur substitutions, with significant activity against resistant strains.
  • Anticancer Potential : In vivo studies demonstrated that specific modifications in the thiazole structure could lead to enhanced cytotoxicity against lung cancer cells, suggesting potential for therapeutic applications.
  • Diabetes Management : Research on thiazole derivatives indicated their effectiveness in improving insulin sensitivity and reducing inflammatory markers in diabetic models, showcasing their potential role in metabolic disorders .

Q & A

Q. What are the standard synthetic routes for 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester?

The compound is typically synthesized via condensation reactions. A common method involves reacting ethyl α-chloroacetoacetate with thiourea in the presence of a halogenating agent to form the thiazole core. Subsequent functionalization with thiophene derivatives is achieved through cross-coupling reactions or nucleophilic substitution. For example, ethyl 2-halogeno-4-methyl-5-thiazolecarboxylate intermediates can be prepared and further modified with thiophen-2-yl groups . Alternative routes may employ thiocyano precursors or reflux conditions in acetic acid to optimize yields .

Q. What analytical techniques are critical for characterizing this compound?

Full characterization requires:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., ester carbonyl stretches near 1700 cm⁻¹).
  • Mass spectrometry (ESI or EI-MS) for molecular ion verification.
  • Melting point analysis to compare with literature values (e.g., mp ranges for analogous thiazoles: 139–215°C ).
  • Chromatography (TLC/HPLC) to assess purity. New compounds should include microanalysis (C, H, N, S) .

Q. How does solvent choice impact the stability of this ester during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote ester hydrolysis under prolonged reflux. Acetic acid is often used for cyclization steps due to its dual role as solvent and catalyst, but it requires careful temperature control to avoid side reactions . Post-synthesis, store the compound in anhydrous conditions at –20°C to prevent degradation.

Advanced Research Questions

Q. What reaction mechanisms underpin the formation of the thiazole-thiophene scaffold?

The thiazole ring forms via a Hantzsch-type reaction, where thiourea reacts with α-haloketones (e.g., ethyl α-chloroacetoacetate) through nucleophilic substitution and cyclization. Thiophene incorporation may involve Suzuki-Miyaura cross-coupling (for aryl-thiophene linkages) or Friedel-Crafts alkylation. Computational studies (e.g., density functional theory) can model transition states to optimize regioselectivity .

Q. How can computational methods streamline reaction optimization?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates, reducing trial-and-error experimentation. For example, the ICReDD framework integrates reaction path searches and information science to identify optimal conditions (e.g., catalysts, solvents) for thiazole-thiophene coupling . Machine learning models trained on existing data (e.g., reaction yields, solvent polarity) can further narrow experimental parameters.

Q. How should researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from variations in:

  • Catalyst loading (e.g., Pd vs. Cu catalysts for cross-coupling).
  • Reaction time (extended reflux may degrade products despite higher initial yields ).
  • Purification methods (e.g., column chromatography vs. recrystallization). Systematic comparison using controlled variables (e.g., same catalyst, solvent) and reproducibility protocols (e.g., triple replicates) is essential. Cross-reference spectral data with literature to confirm structural consistency .

Q. What strategies improve regioselectivity in thiophene-thiazole coupling?

  • Directing groups : Introduce temporary substituents (e.g., nitro, cyano) to guide coupling positions, followed by post-functionalization removal .
  • Microwave-assisted synthesis : Enhances kinetic control, reducing side product formation.
  • Lewis acid catalysts : ZnCl₂ or BF₃·Et₂O can stabilize transition states in electrophilic substitutions .

Methodological Considerations

  • Yield Optimization : Screen solvents (DMF vs. THF), temperatures (reflux vs. room temperature), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) using design-of-experiment (DoE) approaches .
  • Data Validation : Compare NMR shifts with analogous compounds (e.g., ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate ) to confirm assignments.
  • Safety Protocols : Adhere to institutional chemical hygiene plans, especially when handling thiourea (toxic) or halogenated reagents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester

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